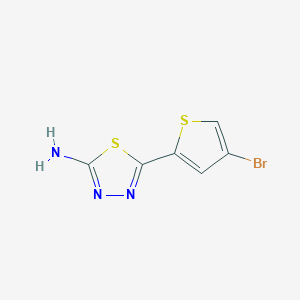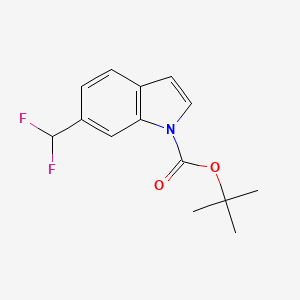![molecular formula C10H9NO3 B13686144 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one: is a heterocyclic compound belonging to the oxazine family. Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals . This compound, in particular, has garnered attention due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the methods to synthesize 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be adapted to microwave conditions to improve yields and reaction times. The reaction typically proceeds through the formation of an intermediate iminium ion, which then cyclizes to form the oxazine ring.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the mild reaction conditions and the use of readily available starting materials suggest that scaling up the synthesis for industrial purposes could be feasible with further optimization.
Chemical Reactions Analysis
Types of Reactions:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can yield dihydro analogs, which may exhibit different biological properties.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro analogs.
Substitution: Functionalized oxazine derivatives.
Scientific Research Applications
Chemistry:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
The compound has shown potential as an antimicrobial agent, effective against bacteria such as Staphylococcus aureus and Escherichia coli . It also exhibits inhibitory activity against certain enzymes, making it a candidate for enzyme inhibition studies .
Medicine:
Due to its biological activities, this compound is being explored for its potential use in drug development. Its antimicrobial properties make it a promising candidate for the treatment of infectious diseases .
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as heat resistance and electronic applications .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin, through stoichiometric inactivation . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: This compound shares a similar core structure but lacks the methoxy group.
4H-Benzo[d][1,3]oxazin-4-ones: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The methoxy group, in particular, can enhance the compound’s ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-11-7-4-3-5-8(13-2)9(7)10(12)14-6/h3-5H,1-2H3 |
InChI Key |
WIHCGGADTUJCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


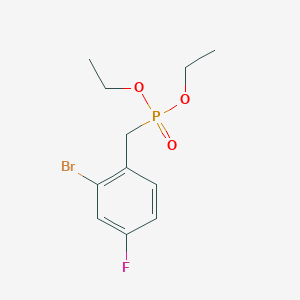
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
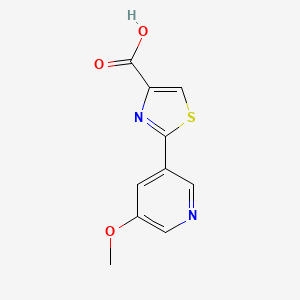
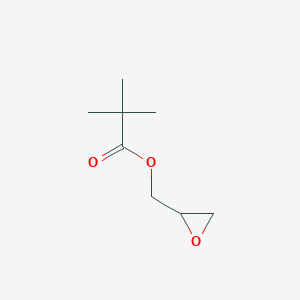
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
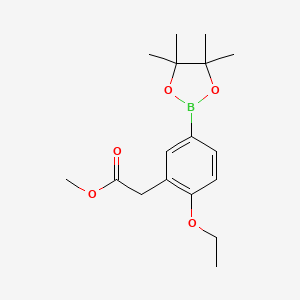
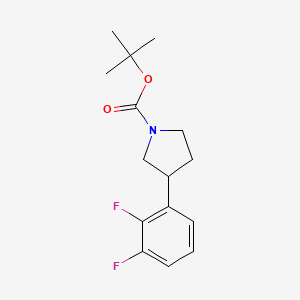
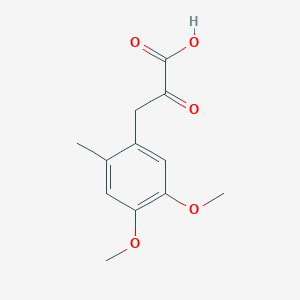
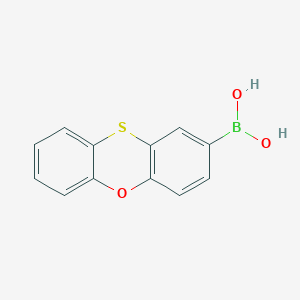

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
